Octyl 2-(3,4-DI-tert-butyl-2-hydroxyphenyl)propanoate
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Overview
Description
Octyl 2-(3,4-DI-tert-butyl-2-hydroxyphenyl)propanoate is an ester compound known for its antioxidant properties. It is commonly used in various industrial applications, including as a stabilizer in polymers and as an additive in lubricants. The compound’s structure features a phenolic group, which contributes to its antioxidant activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-(3,4-DI-tert-butyl-2-hydroxyphenyl)propanoate typically involves the esterification of 3,4-DI-tert-butyl-2-hydroxyphenylpropanoic acid with octanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality ester .
Chemical Reactions Analysis
Types of Reactions
Octyl 2-(3,4-DI-tert-butyl-2-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted phenolic compounds.
Scientific Research Applications
Octyl 2-(3,4-DI-tert-butyl-2-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Used as an additive in lubricants to enhance their stability and performance.
Mechanism of Action
The antioxidant activity of Octyl 2-(3,4-DI-tert-butyl-2-hydroxyphenyl)propanoate is primarily due to its phenolic group, which can donate hydrogen atoms to neutralize free radicals. This process involves the formation of a stable phenoxyl radical, which prevents further oxidative reactions. The compound also interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative pathways .
Comparison with Similar Compounds
Similar Compounds
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
- Butylated hydroxytoluene (BHT)
- Butylated hydroxyanisole (BHA)
Uniqueness
Octyl 2-(3,4-DI-tert-butyl-2-hydroxyphenyl)propanoate is unique due to its specific ester structure, which provides enhanced solubility in non-polar solvents compared to other antioxidants like BHT and BHA. This makes it particularly useful in applications where solubility and stability in non-polar environments are crucial .
Properties
CAS No. |
113923-18-5 |
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Molecular Formula |
C25H42O3 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
octyl 2-(3,4-ditert-butyl-2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C25H42O3/c1-9-10-11-12-13-14-17-28-23(27)18(2)19-15-16-20(24(3,4)5)21(22(19)26)25(6,7)8/h15-16,18,26H,9-14,17H2,1-8H3 |
InChI Key |
PTCVIPGWVGINKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(C)C1=C(C(=C(C=C1)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
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